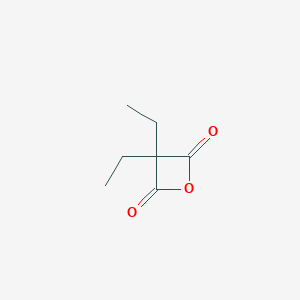
2,4-Oxetanedione, 3,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Oxetanedione, 3,3-diethyl- is an organic compound belonging to the class of oxetanes. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms in the ring. The compound 2,4-Oxetanedione, 3,3-diethyl- is characterized by the presence of two carbonyl groups at the 2 and 4 positions and two ethyl groups at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxetanedione, 3,3-diethyl- can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a diethyl malonate derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Oxetanedione, 3,3-diethyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Oxetanedione, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives.
Applications De Recherche Scientifique
2,4-Oxetanedione, 3,3-diethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4-Oxetanedione, 3,3-diethyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Oxetanedione, 3,3-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2,4-Oxetanedione, 3,3-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
2,4-Oxetanedione, 3,3-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
2,4-Oxetanedione, 3,3-diethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The specific arrangement of substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
57613-20-4 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3,3-diethyloxetane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-3-7(4-2)5(8)10-6(7)9/h3-4H2,1-2H3 |
Clé InChI |
WYIKBJKJLYHXGE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)OC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
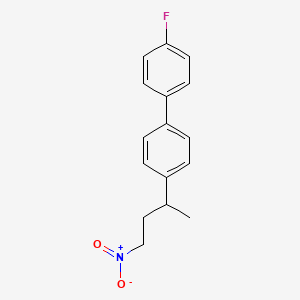
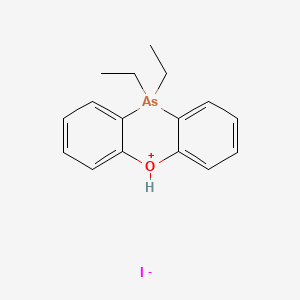

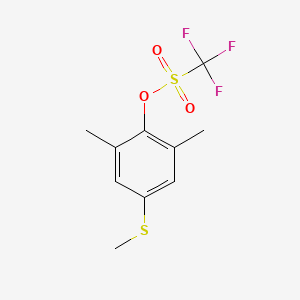
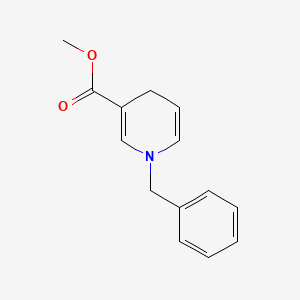
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
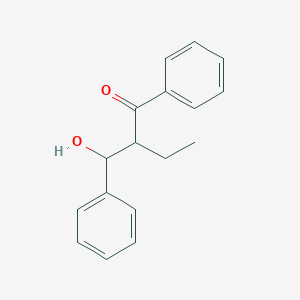
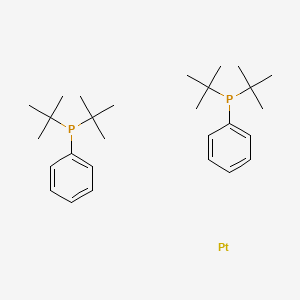

![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
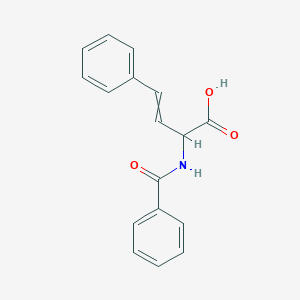
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
